2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a thieno[2,3-c]pyridine derivative characterized by a 4-butoxybenzamido substituent at position 2 and an isopropyl group at position 6 of the tetrahydropyridine ring. Its hydrochloride salt form enhances solubility for pharmacological applications.
Properties
IUPAC Name |
2-[(4-butoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S.ClH/c1-4-5-12-28-16-8-6-15(7-9-16)21(27)24-22-19(20(23)26)17-10-11-25(14(2)3)13-18(17)29-22;/h6-9,14H,4-5,10-13H2,1-3H3,(H2,23,26)(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYXXLDDZPHNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Structural and Functional Analogues
The compound shares structural motifs with bioactive thiophene and thieno-pyridine derivatives. Key comparisons include:
Key Structural Determinants of Activity
- Thiophene vs. Thieno-Pyridine Core: PD 81,723 (thiophene core) exhibits dual allosteric enhancement and competitive antagonism at adenosine A1 receptors, with activity dependent on a 2-amino group and trifluoromethylphenyl substitution . In contrast, thieno-pyridine derivatives (e.g., Compound C1) target ADP receptors, where the fused pyridine ring may enhance conformational stability for receptor binding .
- The isopropyl group at position 6 may sterically hinder metabolic degradation, enhancing plasma half-life relative to non-branched alkyl analogs .
Mechanistic and Pharmacokinetic Considerations
- Receptor Selectivity: PD 81,723 modulates adenosine receptors, whereas thieno-pyridines like Compound C1 antagonize ADP receptors. This divergence highlights the impact of core structure on target specificity.
- Solubility and Bioavailability : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral thiophene derivatives like PD 81,723, which may require formulation aids for in vivo delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
